2-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
描述
属性
IUPAC Name |
2-[[4-(2-ethylpiperidin-1-yl)sulfonylbenzoyl]amino]-N,6-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O4S2/c1-4-17-7-5-6-13-28(17)34(31,32)18-10-8-16(9-11-18)22(29)26-24-21(23(30)25-2)19-12-14-27(3)15-20(19)33-24/h8-11,17H,4-7,12-15H2,1-3H3,(H,25,30)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLRBSPBMYNQJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a member of the tetrahydrothieno[2,3-c]pyridine class. This class has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 463.6 g/mol. The structure features a tetrahydrothieno[2,3-c]pyridine core, which is significant for its biological properties.
The biological activity of the compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide moiety can form hydrogen bonds with active sites on enzymes or receptors, potentially modulating their activity. Additionally, the piperidine ring may mimic neurotransmitters or other biologically relevant molecules, influencing neurological pathways.
Biological Activities
Research indicates that compounds within the tetrahydrothieno[2,3-c]pyridine class exhibit various biological activities:
- Anticancer Activity : Several studies have shown that derivatives of tetrahydrothieno[2,3-c]pyridine possess cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Properties : Some analogs have demonstrated significant antimicrobial activity against both gram-positive and gram-negative bacteria. The sulfonamide group plays a critical role in this activity by interfering with bacterial enzyme functions.
- Neurological Effects : Given the structural similarity to neurotransmitters, certain derivatives have been investigated for their potential in treating neurological disorders such as depression and anxiety.
Case Studies and Experimental Data
A review of literature reveals several key findings regarding the biological activity of related compounds:
- Cytotoxicity Assays : In vitro studies have reported IC50 values indicating potent cytotoxic effects on human cancer cell lines such as HeLa and MCF-7. For instance, a related compound showed an IC50 value of 5 µM against MCF-7 cells .
- Antimicrobial Testing : In one study, derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the sulfonamide group enhanced antimicrobial potency by up to 50% compared to baseline compounds .
- Neuropharmacological Evaluation : Animal models have been used to assess the anxiolytic effects of similar tetrahydrothieno[2,3-c]pyridine derivatives. Results indicated a significant reduction in anxiety-like behaviors at doses ranging from 10 to 20 mg/kg .
Comparison Table of Biological Activities
科学研究应用
Structural Information
- Molecular Formula : C24H32N4O4S2
- Molecular Weight : 504.66 g/mol
- CAS Number : 868965-42-8
Biological Activities
Research indicates that compounds within the tetrahydrothieno[2,3-c]pyridine class exhibit various biological activities:
Anticancer Activity
Several studies have shown that derivatives of tetrahydrothieno[2,3-c]pyridine possess cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For instance:
- Cytotoxicity Assays : In vitro studies have reported IC50 values indicating potent cytotoxic effects on human cancer cell lines such as HeLa and MCF-7. One study reported an IC50 value of 5 µM against MCF-7 cells.
Antimicrobial Properties
Some analogs have demonstrated significant antimicrobial activity against both gram-positive and gram-negative bacteria. The sulfonamide group plays a critical role in this activity by interfering with bacterial enzyme functions.
- Antimicrobial Testing : In one study, derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the sulfonamide group enhanced antimicrobial potency by up to 50% compared to baseline compounds.
Neurological Effects
Given the structural similarity to neurotransmitters, certain derivatives have been investigated for their potential in treating neurological disorders such as depression and anxiety.
- Neuropharmacological Evaluation : Animal models have been used to assess the anxiolytic effects of similar tetrahydrothieno[2,3-c]pyridine derivatives. Results indicated a significant reduction in anxiety-like behaviors at doses ranging from 10 to 20 mg/kg.
Case Studies and Experimental Data
A review of literature reveals several key findings regarding the biological activity of related compounds:
| Biological Activity | Experimental Findings |
|---|---|
| Cytotoxicity | IC50 values indicating potent effects on HeLa and MCF-7 cell lines; e.g., IC50 = 5 µM for MCF-7. |
| Antimicrobial Activity | Enhanced potency against Staphylococcus aureus and Escherichia coli with specific modifications. |
| Anxiolytic Effects | Significant reduction in anxiety-like behaviors in animal models at doses of 10-20 mg/kg. |
常见问题
Q. What are the standard synthetic routes for this compound, and how are intermediates purified?
The synthesis involves multi-step organic reactions, typically starting with the functionalization of the tetrahydrothieno[2,3-c]pyridine core. Key steps include:
- Sulfonylation : Reaction of the benzamido group with 2-ethylpiperidine sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
- Amidation : Coupling of the carboxylate group with a methylamine derivative using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Purification : Intermediate products are isolated via column chromatography (silica gel, gradient elution with ethyl acetate/hexane), and final purity is confirmed by HPLC (>95% purity) and NMR (absence of unreacted starting material) .
Q. Which analytical techniques are critical for structural confirmation?
- NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions and stereochemistry. For example, the methyl groups on the tetrahydrothienopyridine ring exhibit distinct triplet signals in ¹H NMR due to neighboring CH₂ groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm error) .
- HPLC : Retention time and peak symmetry assess purity, with mobile phases optimized for polar sulfonamide and benzamide moieties .
Q. What in vitro assays are recommended for preliminary bioactivity screening?
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based ADP-Glo™ kinase assay) at varying concentrations (1 nM–10 µM) to determine IC₅₀ .
- Cellular Uptake : Radiolabeled or fluorescently tagged analogs track intracellular localization via confocal microscopy .
- Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate EC₅₀ values .
Advanced Research Questions
Q. How can reaction yields be optimized while minimizing side products?
- Temperature Control : Slow addition of sulfonyl chloride at 0°C reduces undesired dimerization .
- Catalytic Additives : Use of DMAP (4-dimethylaminopyridine) accelerates amidation and reduces racemization .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of sulfonamide intermediates but require strict anhydrous conditions to prevent hydrolysis .
Q. What computational strategies predict the compound’s reactivity and binding modes?
- Reaction Path Modeling : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) simulate sulfonylation transition states to identify energetically favorable pathways .
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinity to target proteins (e.g., kinases), with force fields adjusted for sulfonyl and piperidine interactions .
- ADMET Prediction : Tools like SwissADME estimate logP, solubility, and CYP450 inhibition to prioritize analogs with favorable pharmacokinetics .
Q. How to resolve discrepancies in bioactivity data across studies?
- Assay Standardization : Normalize results using reference inhibitors (e.g., staurosporine for kinase assays) and control for batch-to-batch compound variability via HPLC .
- Metabolite Profiling : LC-MS/MS identifies degradation products or active metabolites that may influence observed activity .
- Structural Analog Comparison :
| Analog Structure | Key Modification | Bioactivity Shift |
|---|---|---|
| Piperidine → Pyrrolidine | Reduced ring size | 10× lower kinase inhibition |
| Sulfonyl → Carbonyl | Loss of H-bonding | Loss of cytotoxicity |
| (Adapted from ) |
Q. What strategies guide structure-activity relationship (SAR) studies?
- Fragment Replacement : Systematic substitution of the 2-ethylpiperidine group with smaller (e.g., methyl) or bulkier (e.g., benzyl) moieties to map steric tolerance .
- Isosteric Exchange : Replace the tetrahydrothienopyridine core with tetrahydrobenzothiophene to assess π-π stacking contributions .
- Pharmacophore Modeling : MOE or Discovery Studio identifies critical hydrogen bond acceptors (e.g., sulfonyl oxygen) for target engagement .
Methodological Notes
- Contradiction Analysis : Conflicting bioactivity data may arise from assay conditions (e.g., serum-containing vs. serum-free media). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) .
- Scalability : Lab-scale synthesis (mg–g) employs Schlenk lines for air-sensitive steps, while pilot-scale (10–100 g) uses continuous flow reactors for exothermic amidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
